7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Descripción general

Descripción

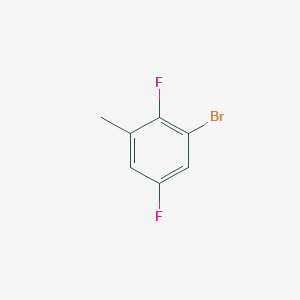

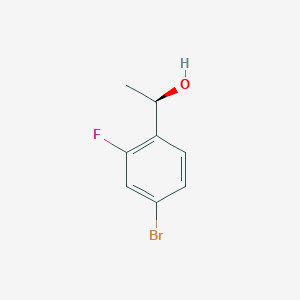

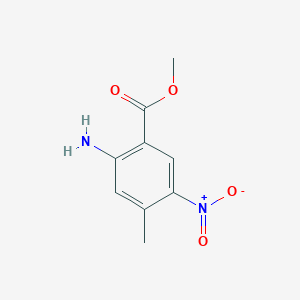

“7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound with the CAS Number: 515861-53-7 . It has a molecular weight of 167.18 . The IUPAC name for this compound is 7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine .

Molecular Structure Analysis

The InChI code for “7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine” is 1S/C9H10FNO/c1-6-5-11-8-3-2-7 (10)4-9 (8)12-6/h2-4,6,11H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

A considerable volume of research has focused on the synthesis of benzoxazine compounds and their derivatives due to their diverse chemical properties and potential applications. The synthesis of pyrrolo[2,1-c][1,4] benzoxazines from 2-fluoroaniline showcases the versatility of benzoxazine compounds, demonstrating their potential in creating complex chemical structures through intramolecular nucleophilic displacement reactions (Sánchez & Pujol, 1999). Additionally, the transition-metal-free oxyfluorination of olefinic amides to synthesize fluorinated 4H-3,1-benzoxazines highlights a novel approach in the development of fluorinated heterocycles, offering a wide substrate scope and mild reaction conditions (Zhao, Duan, Yang, & Guo, 2015).

Herbicidal Activity

Research into the herbicidal activity of benzoxazine derivatives, including those with the 7-fluoro-3-oxo-3,4-dihydro-2H structure, has identified them as potent inhibitors of protoporphyrinogen oxidase, a key enzyme in plant chlorophyll biosynthesis. This inhibitory action suggests significant potential for the development of new herbicides with high efficacy and safety to crops (Huang et al., 2005).

Antibacterial Activities

The synthesis of substituted 7-oxo-2, 3-dihydro-7H-pyrido [1, 2, 3-de] [1, 4] benzoxazine-6-carboxylic acids has been explored for their potent antibacterial activity against a range of Gram-positive and -negative pathogens. These compounds, including those with fluorinated modifications, show promise in combating systemic infections due to their favorable metabolic dispositions and high activity levels (Hayakawa, Hiramitsu, & Tanaka, 1984).

Antitumor Applications

Further investigations have explored the antitumor potential of fluorinated benzothiazoles, a class closely related to benzoxazines. These studies have identified compounds with potent cytotoxic activity against various cancer cell lines, suggesting the potential for benzoxazine derivatives in cancer treatment strategies (Hutchinson et al., 2001).

Material Science Applications

In the field of material science, fluorinated polybenzoxazines have been synthesized from fluorinated amines, demonstrating properties such as low dielectric constants, high thermal stability, and low moisture absorption. These characteristics make them suitable for high-temperature process applications in electronics and as interlayer dielectrics (Parveen, Thirukumaran, & Sarojadevi, 2014).

Propiedades

IUPAC Name |

7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-6-5-11-8-3-2-7(10)4-9(8)12-6/h2-4,6,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCOPQDVSOYYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(O1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Tert-butoxycarbonyl)-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-6-carboxylic acid](/img/structure/B1526040.png)

![[2,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1526050.png)